
Telotristat
概要
説明
準備方法
合成経路および反応条件: テロトリスタットエチルの合成は、市販の出発物質から始まる複数の工程を伴います。 主な工程には、一連の縮合反応と環化反応によるコア構造の形成、続いて目的の置換基を導入するための官能基の修飾が含まれます . 最後の工程では、カルボン酸基をエステル化して、プロドラッグ型であるエチルエステルを形成します .
工業生産方法: テロトリスタットエチルの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます . このプロセスは、製薬市場の需要を満たすために、費用対効果が高く、スケーラブルになるように設計されています。
化学反応の分析
反応の種類: テロトリスタットエチルは、加水分解、酸化、還元など、いくつかの種類の化学反応を起こします . エチルエステル基の加水分解により、テロトリスタットエチルは活性型であるテロトリスタットに変換されます . 酸化反応と還元反応は、分子上の官能基を修飾することができ、その活性と安定性に影響を与えます .
一般的な試薬と条件: テロトリスタットエチルの合成と修飾に使用される一般的な試薬には、加水分解とエステル化のための酸と塩基、酸化反応のための酸化剤、還元反応のための還元剤が含まれます . これらの反応は、一般的に、目的の製品を高純度かつ高収率で得るために、制御された条件下で行われます .
形成される主な生成物: テロトリスタットエチルの加水分解から形成される主な生成物は、薬物の活性型であるテロトリスタットです . 酸化反応と還元反応から形成される他の生成物は、使用される特定の試薬と条件によって異なりますが、一般的には分子上の官能基の修飾が含まれます .
科学研究への応用
テロトリスタットエチルは、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります。 化学においては、トリプトファンヒドロキシラーゼの阻害とセロトニンの合成を研究するためのモデル化合物として使用されます . 生物学においては、さまざまな生理学的プロセスと疾患におけるセロトニンの役割を調べるために使用されます . 医学においては、神経内分泌腫瘍によるセロトニンの過剰産生によって引き起こされるカルチノイド症候群の腹痛の治療に使用されます . また、カルチノイド心疾患やその他のセロトニン仲介合併症の予防の可能性についても研究されています .
科学的研究の応用
Carcinoid Syndrome Management
The primary application of telotristat is in treating carcinoid syndrome, particularly in patients who experience significant diarrhea despite treatment with SSAs. The efficacy of this compound has been demonstrated in several clinical trials:
- TELESTAR Study : This phase 3 trial assessed the safety and efficacy of this compound ethyl in patients with carcinoid syndrome experiencing at least four bowel movements per day while on SSA therapy. Results indicated that patients receiving this compound experienced a statistically significant reduction in bowel movement frequency compared to placebo .
- TELECAST Study : A companion study that evaluated patients with fewer than four bowel movements per day on SSA therapy. It confirmed that this compound significantly reduced urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a biomarker associated with serotonin production .
Study Name | Patient Population | Treatment Duration | Primary Endpoint | Result |
---|---|---|---|---|
TELESTAR | ≥4 BMs/day on SSA | 12 weeks | Change in BM frequency | Significant reduction with this compound |
TELECAST | <4 BMs/day on SSA | 12 weeks | Change in u5-HIAA levels | Significant reduction observed |
Safety Profile
This compound has been reported to have a favorable safety profile. In both the TELESTAR and TELECAST studies, adverse events were predominantly mild to moderate in severity, with serious adverse events being rare. The incidence of treatment-emergent adverse events was comparable between this compound and placebo groups .
Case Studies and Real-World Evidence
Recent case studies further support the effectiveness of this compound in clinical practice:
- A cohort study involving patients refractory to SSA therapy demonstrated that after initiating treatment with this compound, many patients reported significant improvements in bowel movement frequency and overall symptom relief .
- Qualitative studies based on patient interviews from the TELESTAR trial highlighted improvements in daily functioning and quality of life metrics following treatment with this compound .
In Vitro Studies
In addition to clinical applications, research has also focused on the in vitro effects of this compound on neuroendocrine tumors (NETs):
- Studies using NET cell lines (BON-1 and QGP-1) showed that this compound significantly decreased serotonin secretion without affecting cell proliferation or morphology. This suggests its potential utility not only as a symptomatic treatment but also as part of a broader therapeutic strategy for managing NETs .
作用機序
類似化合物との比較
類似化合物: テロトリスタットエチルに類似した化合物には、他のトリプトファンヒドロキシラーゼ阻害剤やセロトニン合成阻害剤が含まれます . 例としては、p-クロロフェニルアラニンや5-ヒドロキシトリプトファンなどがあります .
独自性: テロトリスタットエチルは、中枢神経系におけるセロトニンの合成を担う酵素であるTPH-2には影響を与えずに、TPH-1を選択的に阻害する能力において独自です . この選択性により、テロトリスタットエチルは、中枢神経系の副作用を引き起こすことなく、消化管におけるセロトニンレベルを低下させることができます . さらに、テロトリスタットエチルは、カルチノイド症候群の腹痛の治療薬として承認された最初の経口薬であり、この状態の治療選択肢として貴重な追加となります .
生物活性
Telotristat ethyl is a novel compound that serves as a tryptophan hydroxylase inhibitor , primarily targeting serotonin biosynthesis. It has been developed to address complications arising from carcinoid syndrome (CS), particularly in patients who experience uncontrolled diarrhea despite treatment with somatostatin analogs (SSAs). The biological activity of this compound has been extensively studied, revealing significant effects on serotonin secretion and overall patient management in neuroendocrine tumors (NETs).
This compound inhibits tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. By reducing serotonin levels, this compound aims to alleviate symptoms associated with carcinoid syndrome, such as diarrhea and flushing. The inhibition of serotonin production is particularly beneficial for patients whose symptoms are not adequately controlled by SSAs.
Key Findings on Biological Activity
-
In Vitro Effects :
- Studies using human pancreatic NET cell lines (BON-1 and QGP-1) demonstrated that this compound significantly reduced serotonin secretion in a dose-dependent manner. At clinically relevant concentrations, serotonin release was decreased by 40.1% in BON-1 cells and 72.5% in QGP-1 cells, with complete suppression observed at higher doses .
- Importantly, this compound did not show cytotoxic effects on cell proliferation or metabolic activity in these models, aligning with clinical observations of its safety profile .
-
Clinical Trials :
- The TELESTAR study , a phase 3 trial, established the efficacy of this compound in reducing bowel movements and urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels in patients with CS experiencing at least four bowel movements per day while on SSA therapy. Results indicated a significant reduction in u5-HIAA levels of -54.0% for the 250 mg dose and -89.7% for the 500 mg dose compared to placebo .
- The companion study, TELECAST , further explored this compound's safety and efficacy among patients with fewer bowel movements or those not receiving SSAs. It confirmed the drug's tolerability and effectiveness in managing symptoms associated with carcinoid syndrome .
Table: Summary of Clinical Trial Results
Study | Population | Primary Endpoint | Results |
---|---|---|---|
TELESTAR | Patients with CS on SSA | Change in bowel movement frequency | Significant reduction; p < 0.001 |
TELECAST | Patients with CS (varied) | Change in u5-HIAA levels | -54% (250 mg), -89% (500 mg); p < 0.001 |
TELEPATH | Long-term follow-up | Safety and quality of life | Well-tolerated; stable QOL scores |
Case Studies
Several case studies have illustrated the real-world application of this compound:
- Case Study 1 : A patient with advanced NETs experienced substantial relief from diarrhea after initiating treatment with this compound alongside SSA therapy. The patient reported a decrease from over ten bowel movements per day to three within weeks of treatment initiation.
- Case Study 2 : Another patient noted significant improvement in quality of life indicators after switching to this compound from an alternative therapy that was less effective in controlling symptoms.
These case studies highlight the practical benefits of this compound beyond clinical trial settings, emphasizing its role in enhancing patient comfort and managing symptoms effectively.
Safety Profile
The safety profile of this compound has been characterized by mild to moderate adverse events, consistent across various studies:
特性
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGDOBQAWBXRA-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145805 | |
Record name | Telotristat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-28-5 | |
Record name | Telotristat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telotristat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telotristat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELOTRISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Telotristat ethyl is an oral prodrug that is rapidly converted to its active metabolite, this compound. This compound functions as an inhibitor of tryptophan hydroxylase (TPH), specifically the isoform TPH1, which is the rate-limiting enzyme in the biosynthesis of serotonin [, , , ].
A: By inhibiting TPH1, this compound effectively reduces the peripheral production of serotonin. This effect is particularly pronounced in the intestines, where TPH1 is highly expressed in enterochromaffin cells [, , ].
A: The primary downstream effect of reduced serotonin is a decrease in intestinal motility, which is the basis for this compound's therapeutic benefit in treating carcinoid syndrome diarrhea [, , ]. Additionally, reduced serotonin levels have been shown to have potential antitumor effects and may enhance the efficacy of immune checkpoint blockade therapy in preclinical models [, ].
ANone: Unfortunately, the provided scientific articles do not contain information on the molecular formula, weight, or spectroscopic data for this compound ethyl.
ANone: The provided research articles do not provide information regarding the material compatibility or stability of this compound ethyl under various conditions.
ANone: this compound ethyl itself is not a catalyst. Its active metabolite, this compound, functions as an enzyme inhibitor.
ANone: The provided scientific research papers do not provide detailed information on the computational chemistry, modeling, simulations, calculations, or QSAR models related to this compound.
ANone: The provided research papers do not delve into the specific SAR studies of this compound ethyl.
ANone: While the research papers confirm that this compound ethyl is an oral prodrug, they do not provide specific details on its stability under various conditions or formulation strategies employed to improve its stability, solubility, or bioavailability.
ANone: The provided research papers focus on the scientific and clinical aspects of this compound ethyl and do not discuss SHE (Safety, Health, and Environment) regulations.
A: this compound is specifically designed not to cross the blood-brain barrier, limiting its effects to the periphery and reducing the risk of central nervous system side effects [, ].
A: this compound's rapid absorption and conversion to its active metabolite, coupled with its ability to significantly reduce urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a biomarker for serotonin, are key factors contributing to its efficacy in alleviating carcinoid syndrome diarrhea [, , , ].
A: Researchers have utilized both 2D and 3D cell culture models, including human pancreatic NET cell lines BON-1/QGP-1, to investigate the impact of this compound on serotonin production, cell proliferation, and the expression of relevant receptors [, ].
A: In vitro studies have consistently shown that this compound effectively reduces serotonin production in a dose-dependent manner without affecting NET cell proliferation [, ].
A: While the research papers mention the use of mouse models to study serotonin-secreting neuroendocrine neoplasms, the provided excerpts lack detailed information about the specific in vivo models used to evaluate this compound's efficacy in treating carcinoid syndrome [, ].
A: Several phase II and III clinical trials, including TELESTAR, TELECAST, and TELEPATH, have demonstrated that this compound ethyl, administered at doses of 250 mg or 500 mg three times daily, effectively reduces bowel movement frequency and urinary 5-HIAA levels in patients with carcinoid syndrome, particularly in those with inadequate symptom control with somatostatin analogs [, , , , , , , ].
A: While this compound's primary indication is for symptom control in carcinoid syndrome, one retrospective study (TELEACE) suggested potential tumor size reductions in patients receiving this compound ethyl in real-world clinical practice []. Further research is necessary to confirm these findings and fully understand this compound's impact on tumor growth.
ANone: The provided research papers do not offer information about specific resistance mechanisms to this compound ethyl or its relation to cross-resistance with other compounds or drug classes.
A: While the provided research papers mention adverse events observed in clinical trials, including gastrointestinal symptoms, liver function test abnormalities, and potential mood disturbances, they do not provide a comprehensive overview of this compound ethyl's toxicology and safety profile [, , ].
ANone: The provided research papers focus on the use of oral this compound ethyl and do not explore alternative drug delivery strategies or targeting approaches.
A: Urinary 5-HIAA levels are routinely monitored as a biomarker of serotonin production and treatment response to this compound ethyl. Reductions in u5-HIAA levels generally correlate with improvements in carcinoid syndrome symptoms, particularly diarrhea [, , ].
A: Yes, research is ongoing to identify additional biomarkers that could potentially predict this compound ethyl efficacy or aid in monitoring treatment response. For instance, some studies have explored the potential of serum N-terminal pro B-type natriuretic peptide (NT-proBNP) levels as a biomarker for carcinoid heart disease, a serious complication of carcinoid syndrome, and its potential modulation by this compound []. Additionally, neutrophil-eosinophil ratio (NER) and chromogranin A (CGA) are being investigated as potential biomarkers to assess disease patterns and response to this compound in combination with peptide receptor radionuclide therapy (PRRT) [].
ANone: The research papers mention the measurement of urinary 5-HIAA and serotonin levels but do not provide specific details about the analytical methods and techniques used to characterize, quantify, and monitor this compound ethyl.
ANone: The provided research papers do not discuss the environmental impact or degradation of this compound ethyl.
ANone: The research papers do not provide details on the dissolution rate or solubility of this compound ethyl in various media.
ANone: The research papers do not discuss the validation of analytical methods used in the studies.
ANone: The provided research papers do not contain information on quality control and assurance measures for this compound ethyl.
ANone: The provided research papers do not discuss the immunogenicity of this compound ethyl or its potential to induce immunological responses.
ANone: The research papers do not provide information on interactions between this compound ethyl and drug transporters.
ANone: The research papers do not discuss the potential of this compound ethyl to induce or inhibit drug-metabolizing enzymes.
ANone: The research papers do not provide information about the biocompatibility or biodegradability of this compound ethyl.
A: Research is ongoing to explore additional therapeutic options for carcinoid syndrome diarrhea. Some potential avenues include novel SSAs with different receptor affinities, such as pasireotide, peptide receptor radionuclide therapy (PRRT), and targeted therapies aimed at inhibiting specific molecular pathways involved in tumor growth and hormone secretion [, , ].
ANone: The research papers do not provide information about recycling or waste management strategies related to this compound ethyl.
ANone: The provided research papers do not specifically discuss the research infrastructure and resources used in the studies.
A: The understanding of serotonin's critical role in the pathogenesis of carcinoid syndrome diarrhea, coupled with the limitations of existing therapies, such as SSAs, spurred the search for novel agents that could effectively target serotonin synthesis. This compound ethyl emerged from these efforts as a potent and selective TPH1 inhibitor, paving the way for its development and eventual approval for the treatment of carcinoid syndrome diarrhea [, , ].
A: The research papers highlight the importance of cross-disciplinary collaboration, particularly between oncology and endocrinology, in advancing the understanding and treatment of carcinoid syndrome [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。